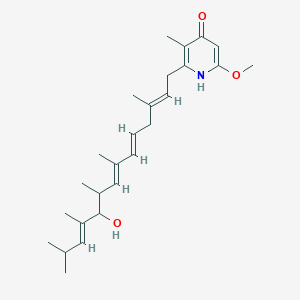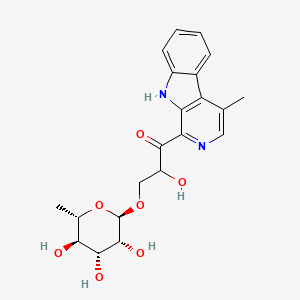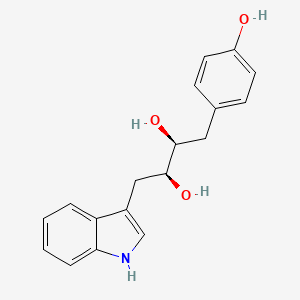
Diolmycin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diolmycin A2 is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Structural Elucidation and Synthesis
Diolmycin A2, along with its stereoisomers A1, B1, and B2, are novel anticoccidial agents with their structures determined through spectroscopic analyses. This compound is identified as the threo-isomer of 1-(3-indolyl)-4-(p-hydroxyphenyl)-2,3-butanediol. This has been confirmed by the chemical synthesis of its erythro-isomer (Tabata et al., 1993). Additionally, an enantioselective synthesis of (+)-diolmycin A2 has been achieved, starting from 4-hydroxybenzaldehyde, utilizing Sharpless asymmetric dihydroxylation and regioselective C-3 indole coupling (Fernandes et al., 2002).
Anticoccidial Properties
This compound was identified as an anticoccidial compound produced by Streptomyces sp. WK-2955. It demonstrated significant inhibitory effects on the growth of Eimeria tenella in an in vitro assay system, showcasing its potential as an anticoccidial agent (Tabata et al., 1993).
Application in Asymmetric Synthesis
The antibiotic's structure has also been leveraged in the field of asymmetric synthesis. For instance, ytterbium(III) trifluoromethanesulfonate catalyzed high-pressure reactions of epoxides with indole for the enantioselective synthesis of (+)-diolmycin A2, illustrating its utility in synthetic organic chemistry (Kotsuki et al., 1996).
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(2S,3S)-1-(4-hydroxyphenyl)-4-(1H-indol-3-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H19NO3/c20-14-7-5-12(6-8-14)9-17(21)18(22)10-13-11-19-16-4-2-1-3-15(13)16/h1-8,11,17-22H,9-10H2/t17-,18-/m0/s1 |
Clave InChI |
WSPKULGBZAOXCJ-ROUUACIJSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]([C@H](CC3=CC=C(C=C3)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(CC3=CC=C(C=C3)O)O)O |
Sinónimos |
1-(3-indolyl)-4-(4-hydroxyphenyl)-2,3-butanediol diolmycin A1 diolmycin A2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



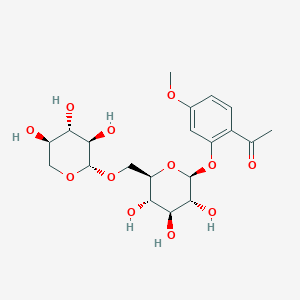
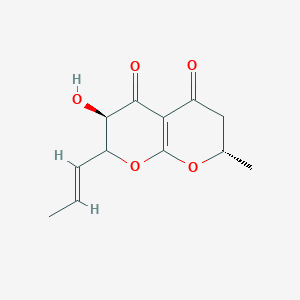
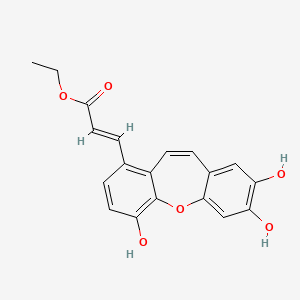
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)
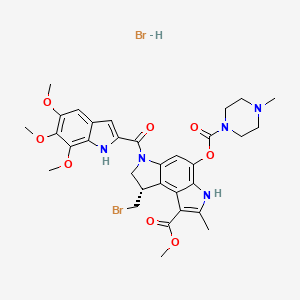
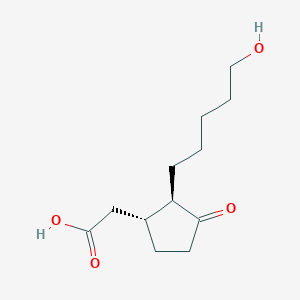
![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)


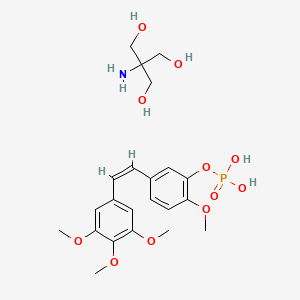
![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)
